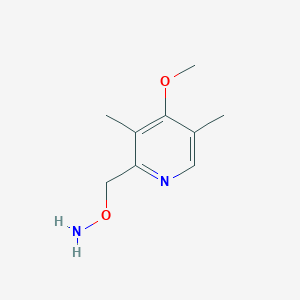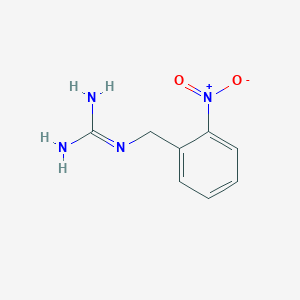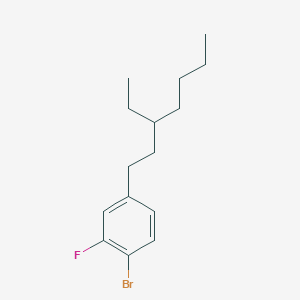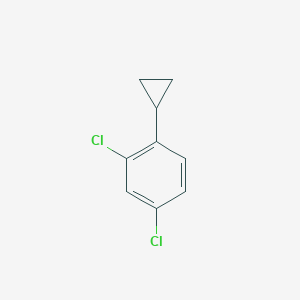
3-(tert-Butoxy)-1,2,4,5-tetrafluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butoxy)-1,2,4,5-tetrafluorobenzene: is an organic compound characterized by the presence of a tert-butoxy group and four fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butoxy)-1,2,4,5-tetrafluorobenzene typically involves the introduction of the tert-butoxy group to a tetrafluorobenzene precursor. One common method is the reaction of 1,2,4,5-tetrafluorobenzene with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the tert-butoxy group replaces a hydrogen atom on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. Flow microreactor systems can be employed to introduce the tert-butoxy group into the tetrafluorobenzene precursor, offering advantages in terms of reaction control, yield, and sustainability .
Chemical Reactions Analysis
Types of Reactions: 3-(tert-Butoxy)-1,2,4,5-tetrafluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effect of the fluorine atoms.
Oxidation and Reduction Reactions: The tert-butoxy group can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Common Reagents and Conditions:
Potassium tert-butoxide (KOt-Bu): A strong base used in elimination reactions to form less substituted alkenes.
Trifluoroacetic acid (TFA): Used for deprotection of tert-butyl groups under mild acidic conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Oxidation Products: Oxidation of the tert-butoxy group can yield tert-butyl esters or carboxylic acids.
Scientific Research Applications
Chemistry: 3-(tert-Butoxy)-1,2,4,5-tetrafluorobenzene is used as a building block in organic synthesis, particularly in the preparation of fluorinated aromatic compounds. Its unique reactivity makes it valuable for designing new materials and pharmaceuticals.
Biology and Medicine:
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 3-(tert-Butoxy)-1,2,4,5-tetrafluorobenzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing fluorine atoms, making it more susceptible to nucleophilic attack. The tert-butoxy group can undergo deprotection under acidic conditions, leading to the formation of reactive intermediates that participate in further chemical transformations .
Comparison with Similar Compounds
tert-Butyloxycarbonyl-protected compounds: These compounds also contain the tert-butoxy group and are used in organic synthesis for protecting amine groups.
Hexa(tert-butoxy)ditungsten(III): A coordination complex with tert-butoxy groups, used in organometallic chemistry.
Uniqueness: 3-(tert-Butoxy)-1,2,4,5-tetrafluorobenzene is unique due to the combination of the tert-butoxy group and multiple fluorine atoms on the benzene ring. This combination imparts distinct reactivity and stability, making it a valuable compound for various chemical applications.
Properties
Molecular Formula |
C10H10F4O |
|---|---|
Molecular Weight |
222.18 g/mol |
IUPAC Name |
1,2,4,5-tetrafluoro-3-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H10F4O/c1-10(2,3)15-9-7(13)5(11)4-6(12)8(9)14/h4H,1-3H3 |
InChI Key |
UDSOOPKRNJVUIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C(=CC(=C1F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


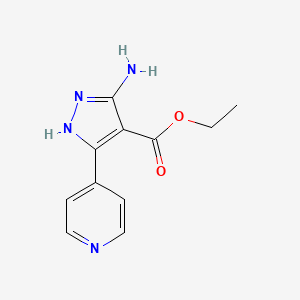
![2-Amino-7,8-dimethoxy-5H-indeno[1,2-d]pyrimidine](/img/structure/B13694286.png)
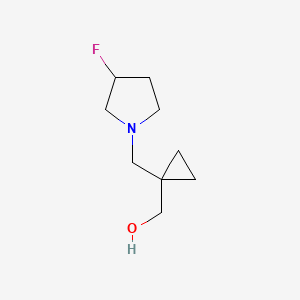

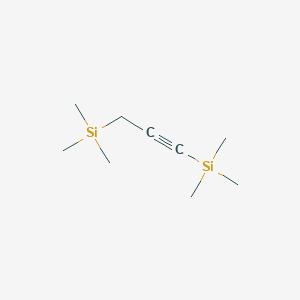
![2-Ethyl-5-fluoro-6-(hydroxymethyl)-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B13694316.png)
![Sodium 2-[[4-[(4-Chlorophenyl)(cyano)methyl]phenyl]carbamoyl]-4,6-diiodophenolate](/img/structure/B13694322.png)
